

Application Note and Protocol: Solid-Phase Extraction of Hydroxynorketamine from Urine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynorketamine (HNK), a major metabolite of the anesthetic and antidepressant drug ketamine, is of significant interest in clinical and forensic toxicology. Accurate quantification of HNK in urine is crucial for pharmacokinetic studies, monitoring patient compliance, and in the investigation of drug abuse. A substantial portion of HNK is excreted in urine as glucuronide conjugates, necessitating a hydrolysis step prior to extraction and analysis. This application note provides a detailed protocol for the solid-phase extraction (SPE) of hydroxynorketamine from human urine, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described mixed-mode cation exchange SPE protocol offers a robust and reliable method for the selective isolation and concentration of HNK from complex urine matrices.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of hydroxynorketamine using SPE followed by LC-MS/MS. Please note that specific performance characteristics may vary depending on the instrumentation and laboratory conditions.



Analyte	Matrix	Recovery (%)	LLOQ (ng/mL)	ULOQ (ng/mL)	Reference
(2R,6R)- Hydroxynorke tamine	Human Plasma	98.2	2.5	1000	[1][2]
Hydroxynorke tamine	Human Plasma	~100	-	-	[3]
Hydroxynorke tamine	-	-	0.8	-	[4]
Ketamine	Human Plasma	97.7	1	1000	[1][2]
Norketamine	Human Plasma	97.2	1	1000	[1][2]

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.

Experimental Protocols

Sample Pre-treatment: Enzymatic Hydrolysis of Glucuronide Conjugates

A significant fraction of hydroxynorketamine in urine is present as glucuronide conjugates, which require cleavage to the parent drug prior to extraction. Enzymatic hydrolysis is a common and effective method for this deconjugation.

Materials:

- Urine sample
- β-glucuronidase (e.g., from Helix pomatia or recombinant)
- Phosphate buffer or acetate buffer (pH may vary depending on the enzyme, typically pH 5.0-6.8)



Internal standard (e.g., deuterated HNK)

Procedure:

- To 1 mL of urine sample in a suitable tube, add the internal standard.
- Add a sufficient volume of buffer to adjust the pH to the optimal range for the βglucuronidase enzyme.
- Add the β-glucuronidase enzyme. The amount of enzyme and incubation time will depend on the enzyme's activity and the expected concentration of conjugates. A typical starting point is to incubate at 37-55°C for 2-4 hours.[5] Recent advancements with recombinant enzymes may significantly shorten the incubation time.[6]
- After incubation, cool the sample to room temperature.
- Centrifuge the sample to pellet any precipitate. The supernatant is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a mixed-mode cation exchange SPE cartridge to isolate and concentrate hydroxynorketamine from the hydrolyzed urine sample.

Materials:

- Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)
- Methanol (HPLC grade)
- Deionized water
- Acidic wash solution (e.g., 0.1 M HCl or 2% formic acid in water)
- Organic wash solution (e.g., Methanol)
- Elution solution (e.g., 5% ammonium hydroxide in methanol or another suitable organic solvent mixture)



· SPE vacuum manifold or positive pressure processor

Procedure:

- Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.
- Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Ensure the sorbent does not go dry.
- Sample Loading: Load the pre-treated urine supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
- Washing (Aqueous): Wash the cartridge with 1 mL of the acidic wash solution to remove polar interferences.
- Washing (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.
- Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual solvents.
- Elution: Elute the hydroxynorketamine from the cartridge by passing 1 mL of the elution solution. The basic nature of the elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 μL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The final analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Typical LC Conditions:

• Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm)



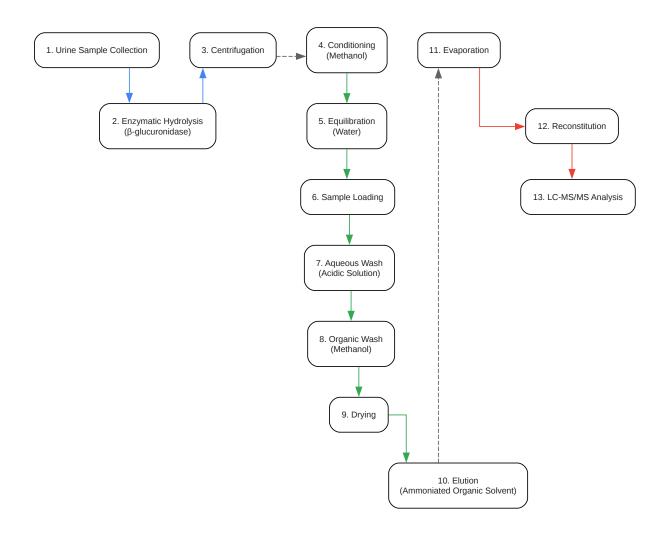
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
- Flow Rate: 0.2-0.4 mL/min
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
- Injection Volume: 5-10 μL

Typical MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion > Product Ions: Specific transitions for hydroxynorketamine and its internal standard need to be determined by direct infusion. For example, for HNK, the precursor ion would be [M+H]+ at m/z 240.2, with potential product ions at m/z 151.3 and 125.1.[3]
- Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.

Visualizations





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Caption: Experimental workflow for the extraction of hydroxynorketamine from urine.



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